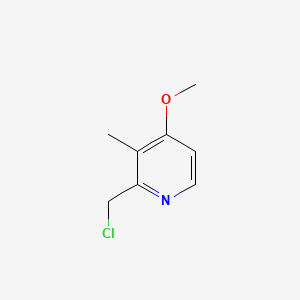

2-(Chloromethyl)-4-methoxy-3-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine and its derivatives involves various chemical reactions, utilizing different reagents and conditions to achieve high yields and selectivity. One method involves the use of POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent from 2-methylpyridine N-oxide under mild reaction conditions, confirming the structure through 1H NMR and IR techniques (Xia Liang, 2007). Another approach describes a multistep synthesis starting from 4-chloro-2,3-dimethylpyridine N-oxide, eventually leading to the formation of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine through halogenation, nitration, methoxylation, acylation, and hydrolysis steps (Pan Xiang-jun, 2006).

Aplicaciones Científicas De Investigación

1. Application in Anticancer Research

- Summary of Application: 2-Chloromethyl-4 (3 H )-quinazolinones, which can be synthesized from 2-(Chloromethyl)-4-methoxy-3-methylpyridine, are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents .

- Methods of Application: An improved one-step synthesis of 2-chloromethyl-4 (3 H )-quinazolinones utilizing o -anthranilic acids as starting materials was described . Based on it, 2-hydroxy-methyl-4 (3 H )-quinazolinones were conveniently prepared in one pot .

- Results or Outcomes: Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .

2. Use as Pharmaceutical Intermediates

- Summary of Application: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is used as pharmaceutical intermediates .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of using this compound as a pharmaceutical intermediate were not specified in the source .

3. Use in the Synthesis of Biologically Active Compounds

- Summary of Application: 2-Chloromethyl-4 (3 H )-quinazolinones, which can be synthesized from 2-(Chloromethyl)-4-methoxy-3-methylpyridine, are valuable intermediates in the preparations of a wide range of biologically active compounds .

- Methods of Application: An improved one-step synthesis of 2-chloromethyl-4 (3 H )-quinazolinones utilizing o -anthranilic acids as starting materials was described . Based on it, 2-hydroxy-methyl-4 (3 H )-quinazolinones were conveniently prepared in one pot .

- Results or Outcomes: Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .

4. Use in the Preparation of Anticancer Agents

- Summary of Application: 2-Chloromethyl-4 (3 H )-quinazolinones, which can be synthesized from 2-(Chloromethyl)-4-methoxy-3-methylpyridine, are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents .

- Methods of Application: An improved one-step synthesis of 2-chloromethyl-4 (3 H )-quinazolinones utilizing o -anthranilic acids as starting materials was described . Based on it, 2-hydroxy-methyl-4 (3 H )-quinazolinones were conveniently prepared in one pot .

- Results or Outcomes: Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(chloromethyl)-4-methoxy-3-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-6-7(5-9)10-4-3-8(6)11-2/h3-4H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRCDHHEYPUZGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CCl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-4-methoxy-3-methylpyridine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.